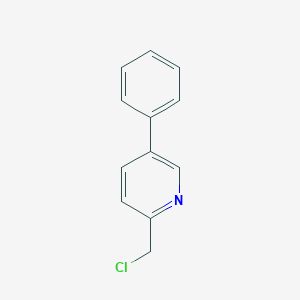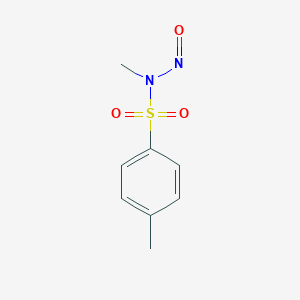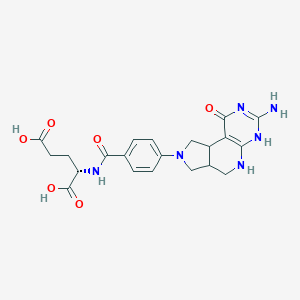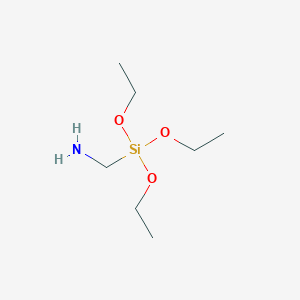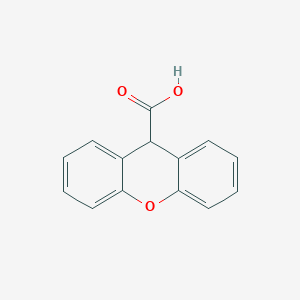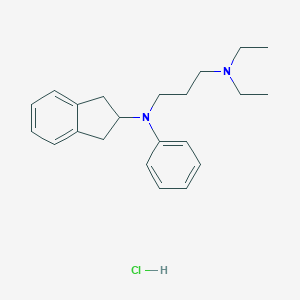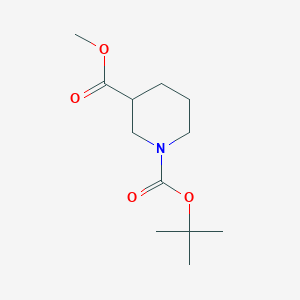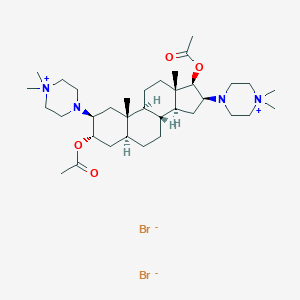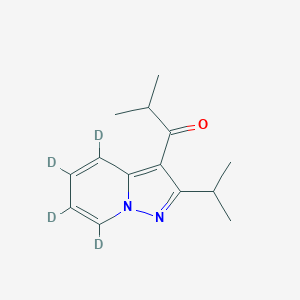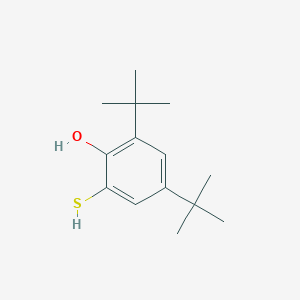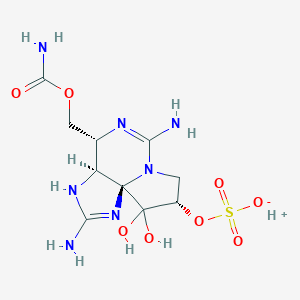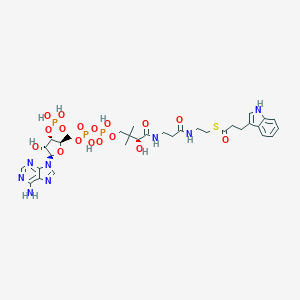
3-Indolepropionyl-coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Indolepropionyl-coenzyme A (3-IPA-CoA) is a naturally occurring molecule found in plants and animals. It is a derivative of the amino acid tryptophan and plays an important role in various physiological processes. In recent years, 3-IPA-CoA has gained attention as a potential therapeutic agent due to its diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 3-Indolepropionyl-coenzyme A is not fully understood. However, it is thought to exert its biological effects through various pathways. For example, it may activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant and anti-inflammatory responses. It may also modulate the activity of enzymes involved in glucose metabolism and insulin signaling.
Biochemical And Physiological Effects
Studies have shown that 3-Indolepropionyl-coenzyme A has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It also has antioxidant properties, which may protect against oxidative stress-induced damage. Additionally, 3-Indolepropionyl-coenzyme A has been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of metabolic disorders such as diabetes.
Advantages And Limitations For Lab Experiments
One advantage of studying 3-Indolepropionyl-coenzyme A is that it is a naturally occurring molecule, which may have fewer side effects compared to synthetic compounds. Additionally, it has been shown to have diverse biological activities, making it a promising therapeutic agent for various diseases. However, one limitation of studying 3-Indolepropionyl-coenzyme A is that its mechanism of action is not fully understood, which may make it challenging to develop targeted therapies.
Future Directions
There are several future directions for research on 3-Indolepropionyl-coenzyme A. One area of interest is its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 3-Indolepropionyl-coenzyme A has neuroprotective properties, which may help to prevent or slow the progression of these diseases. Additionally, research is needed to better understand the mechanism of action of 3-Indolepropionyl-coenzyme A and to develop targeted therapies based on this knowledge. Finally, studies are needed to determine the safety and efficacy of 3-Indolepropionyl-coenzyme A in human clinical trials.
Synthesis Methods
3-Indolepropionyl-coenzyme A can be synthesized through enzymatic reactions involving tryptophan and Coenzyme A (CoA). The first step involves the conversion of tryptophan to indole-3-propionic acid (IPA) by the enzyme tryptophan side-chain oxidase. The second step involves the activation of IPA by CoA to form 3-Indolepropionyl-coenzyme A, which is catalyzed by the enzyme acyl-CoA synthetase.
Scientific Research Applications
Research on 3-Indolepropionyl-coenzyme A has primarily focused on its potential therapeutic applications. Studies have shown that 3-Indolepropionyl-coenzyme A has anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of metabolic disorders such as diabetes.
properties
CAS RN |
144319-97-1 |
|---|---|
Product Name |
3-Indolepropionyl-coenzyme A |
Molecular Formula |
C32H45N8O17P3S |
Molecular Weight |
938.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(1H-indol-3-yl)propanethioate |
InChI |
InChI=1S/C32H45N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-6,13,16-17,21,25-27,31,36,43-44H,7-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/t21-,25-,26-,27+,31-/m1/s1 |
InChI Key |
IXFKVXFSQBQASQ-GRBGHKMPSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |
Other CAS RN |
144319-97-1 |
synonyms |
3-indolepropionyl-CoA 3-indolepropionyl-coenzyme A coenzyme A, 3-indolepropionyl IPCoA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



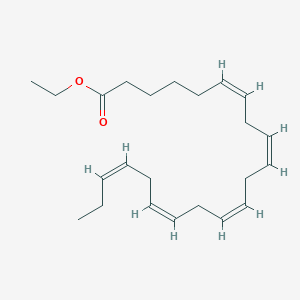

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
